molecular formula C14H15NO4 B8112599 2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid

2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid

Cat. No. B8112599
M. Wt: 261.27 g/mol
InChI Key: ASMFKWLEUFAWST-UHFFFAOYSA-N
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Patent
US08173655B2

Procedure details

CF3CO2H (1 mL) was added to a solution of tert-butyl (2-oxo-2′,3′,5′,6′-tetrahydrospiro[indole-3,4′-pyran]-1(2H)-yl)acetate from Step B (55.0 mg, 0.173 mmol) in CH2Cl2 (3 mL). After 3 h, the mixture was concentrated in vacuo to give the title compound. MS: m/z=262 (M+1).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl (2-oxo-2′,3′,5′,6′-tetrahydrospiro[indole-3,4′-pyran]-1(2H)-yl)acetate
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C(O)=O)(F)(F)F.[O:8]=[C:9]1[C:17]2([CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]1[CH2:23][C:24]([O:26]C(C)(C)C)=[O:25]>C(Cl)Cl>[O:8]=[C:9]1[C:17]2([CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]1[CH2:23][C:24]([OH:26])=[O:25]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(F)(F)(F)C(=O)O
Name
tert-butyl (2-oxo-2′,3′,5′,6′-tetrahydrospiro[indole-3,4′-pyran]-1(2H)-yl)acetate
Quantity
55 mg
Type
reactant
Smiles
O=C1N(C2=CC=CC=C2C12CCOCC2)CC(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1N(C2=CC=CC=C2C12CCOCC2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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